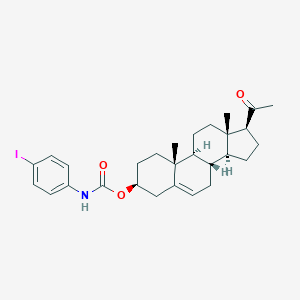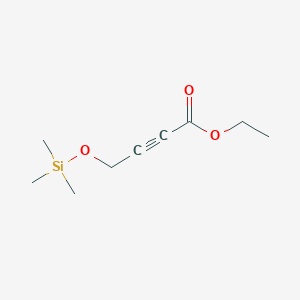![molecular formula C18H20N2O3S2 B038769 4,5,7-Trimethyl-2-[(4-methylsulfonylphenyl)methylamino]-1,3-benzothiazol-6-ol CAS No. 120164-45-6](/img/structure/B38769.png)
4,5,7-Trimethyl-2-[(4-methylsulfonylphenyl)methylamino]-1,3-benzothiazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,7-Trimethyl-2-[(4-methylsulfonylphenyl)methylamino]-1,3-benzothiazol-6-ol is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is also known as TMB-6 and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
TMB-6 is a positive allosteric modulator of the GABA-A receptor, which is a type of ionotropic receptor that is involved in the regulation of neuronal excitability. By binding to a specific site on the receptor, TMB-6 enhances the effects of GABA, which is the primary inhibitory neurotransmitter in the brain. This results in an overall decrease in neuronal activity, which can have a calming effect and may be useful in the treatment of anxiety and other disorders.
Biochemical and Physiological Effects
TMB-6 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the GABA-A receptor, TMB-6 has also been found to modulate the activity of other neurotransmitter receptors, including the nicotinic acetylcholine receptor and the glycine receptor. These effects can have a variety of downstream effects on cellular signaling pathways and neuronal activity. TMB-6 has also been shown to have anti-inflammatory effects, which may be useful in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TMB-6 in lab experiments is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the function of this receptor and its role in various neurological disorders. However, one limitation is that TMB-6 can be difficult to work with due to its low solubility in aqueous solutions. This can make it challenging to administer in in vitro and in vivo experiments.
Orientations Futures
There are several potential future directions for research on TMB-6. One area of interest is the development of new drugs based on the structure of TMB-6 that can be used to treat neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of TMB-6 and its effects on other neurotransmitter receptors. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of TMB-6 in order to optimize its use in lab experiments and potential therapeutic applications.
Conclusion
In conclusion, TMB-6 is a chemical compound that has been studied extensively for its potential use in scientific research. Its high potency and selectivity for the GABA-A receptor make it a useful tool for studying the function of this receptor and its role in various neurological disorders. Further research is needed to fully understand the mechanism of action of TMB-6 and its potential therapeutic applications.
Méthodes De Synthèse
TMB-6 can be synthesized through a multi-step process that involves the reaction of 6-chloro-2-aminobenzothiazole with 4-methylsulfonylbenzaldehyde in the presence of a base. The resulting intermediate is then reacted with 4-methylsulfonylbenzylamine to form TMB-6. This synthesis method has been optimized to produce high yields of TMB-6 with good purity.
Applications De Recherche Scientifique
TMB-6 has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to be a useful tool for studying the function of certain neurotransmitter receptors, such as the GABA-A receptor. TMB-6 has also been used to investigate the role of these receptors in various neurological disorders, including anxiety and epilepsy. Additionally, TMB-6 has been studied for its potential use in developing new drugs for these disorders.
Propriétés
Numéro CAS |
120164-45-6 |
|---|---|
Nom du produit |
4,5,7-Trimethyl-2-[(4-methylsulfonylphenyl)methylamino]-1,3-benzothiazol-6-ol |
Formule moléculaire |
C18H20N2O3S2 |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
4,5,7-trimethyl-2-[(4-methylsulfonylphenyl)methylamino]-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C18H20N2O3S2/c1-10-11(2)16(21)12(3)17-15(10)20-18(24-17)19-9-13-5-7-14(8-6-13)25(4,22)23/h5-8,21H,9H2,1-4H3,(H,19,20) |
Clé InChI |
ZIECLKJBPQZGOK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)C)C)O)C |
SMILES canonique |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)C)C)O)C |
Synonymes |
6-Benzothiazolol, 4,5,7-trimethyl-2-[[[4-(methylsulfonyl)phenyl]methyl]amino]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Thieno[2,3-d][1,2]oxazol-3-yl)methanol](/img/structure/B38691.png)
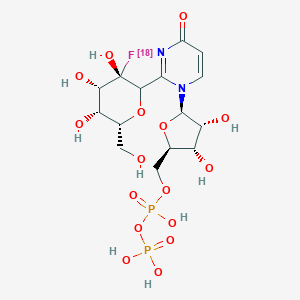
![Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester](/img/structure/B38694.png)
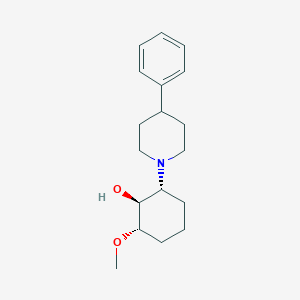
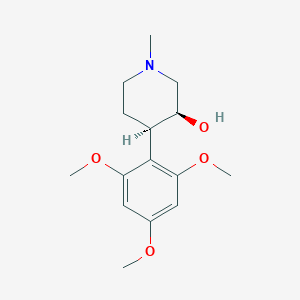


![[(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate](/img/structure/B38703.png)
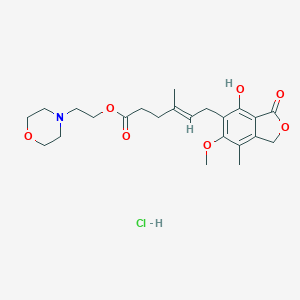
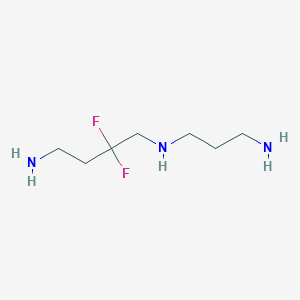
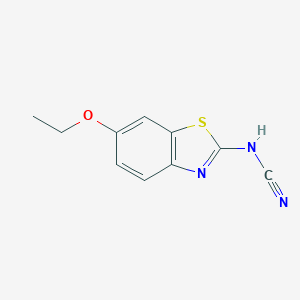
![2-[(4-Methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-5-(oxazolin-2-yl)-benzimidazole](/img/structure/B38710.png)
